molecular formula C20H20N4O5S B2424833 N-(4-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021266-26-1

N-(4-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2424833
CAS No.: 1021266-26-1
M. Wt: 428.46
InChI Key: LUVMLCKMAHFRHV-UHFFFAOYSA-N
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Description

N-(4-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C20H20N4O5S and its molecular weight is 428.46. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that molecules containing a thiazole ring, like our compound, can interact with various biochemical pathways and enzymes or stimulate/block the receptors in biological systems .

Mode of Action

The thiazole ring, a key component of the compound, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This suggests that the compound could interact with its targets in a variety of ways, potentially leading to diverse physiological effects.

Biochemical Pathways

It is known that molecules containing a thiazole ring can activate or stop biochemical pathways . The exact pathways affected would depend on the specific targets of the compound in the body.

Biological Activity

N-(4-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring, piperazine moiety, and thiazole structure, which are known to contribute to various biological activities. Its molecular formula is C19H20N4O3SC_{19}H_{20}N_4O_3S, indicating the presence of nitrogen and sulfur atoms that may play crucial roles in its biological interactions.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of piperazine and thiazole often demonstrate potent antiproliferative effects.

  • Mechanism of Action :
    • The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
    • It could also inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases or kinases.
  • IC50 Values :
    • The effectiveness of related compounds has been measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For example, one study reported an IC50 value of 10.10 µg/mL for a structurally similar compound .

Case Studies

Several case studies have highlighted the biological activity of furan-based compounds:

  • Study 1 : A derivative with a furan moiety demonstrated significant cytotoxicity against HeLa and HepG2 cell lines, with an IC50 value of approximately 5 µg/mL. This suggests that modifications in the furan structure can enhance anticancer activity .
  • Study 2 : Another study focused on the synthesis and biological evaluation of thiazole derivatives, revealing that compounds with electron-donating groups exhibited improved activity compared to their counterparts .

Comparative Analysis

Compound NameStructureIC50 (µg/mL)Target Cell Line
Compound ASimilar to this compound10.10Cancer Cell Lines
Compound BFuran derivative5.00HeLa Cells
Compound CThiazole derivative18.39HepG2 Cells

Properties

IUPAC Name

N-[4-[3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S/c25-17(23-7-9-24(10-8-23)19(27)16-4-2-12-29-16)6-5-14-13-30-20(21-14)22-18(26)15-3-1-11-28-15/h1-4,11-13H,5-10H2,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVMLCKMAHFRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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